molecular formula C16H20N2O2 B4897922 1-(3-furylmethyl)-4-(2-methoxyphenyl)piperazine

1-(3-furylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B4897922
M. Wt: 272.34 g/mol
InChI Key: GSLYMJUXMWKZPH-UHFFFAOYSA-N
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Description

1-(3-furylmethyl)-4-(2-methoxyphenyl)piperazine, commonly known as FMP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FMP is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and norepinephrine. FMP has also been shown to modulate the activity of various receptors, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
FMP has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin. FMP has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, FMP has been shown to decrease the activity of certain enzymes, such as monoamine oxidase.

Advantages and Limitations for Lab Experiments

FMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured. Moreover, FMP has been shown to be effective in a wide range of experimental models, including animal models of depression, pain, and inflammation. However, FMP also has several limitations. It has a short half-life, which limits its effectiveness in vivo. Moreover, FMP has been shown to produce adverse effects, such as sedation and motor impairment.

Future Directions

For FMP research include the development of more potent and selective analogs and the potential use of FMP in the treatment of various psychiatric disorders and cancer.

Synthesis Methods

FMP can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with 3-chloropropionitrile to form 2-methoxy-3-(propionitrile)benzaldehyde. This intermediate compound is then reacted with furfurylamine to form 1-(3-furylmethyl)-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties. FMP has also been investigated for its potential use as an antipsychotic agent. Moreover, FMP has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

1-(furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLYMJUXMWKZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine

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